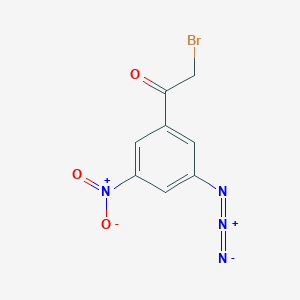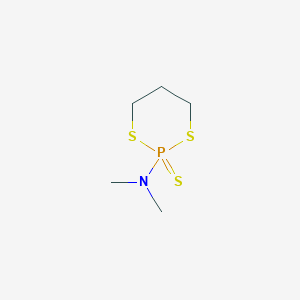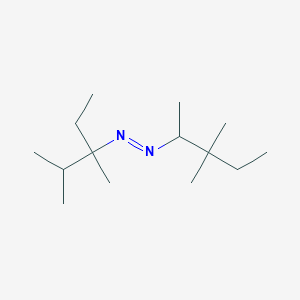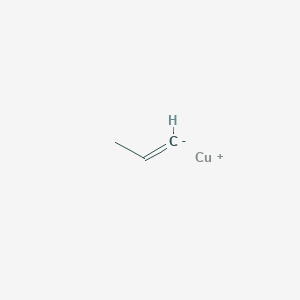![molecular formula C14H16N2O2 B14584699 2-Azaspiro[4.4]nonane-1,3-dione, 2-(phenylamino)- CAS No. 61343-23-5](/img/structure/B14584699.png)
2-Azaspiro[4.4]nonane-1,3-dione, 2-(phenylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azaspiro[4.4]nonane-1,3-dione, 2-(phenylamino)- is a chemical compound known for its unique spirocyclic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azaspiro[4.4]nonane-1,3-dione, 2-(phenylamino)- typically involves the reaction of 2-azaspiro[4.4]nonane-1,3-dione with aniline under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or tetrahydrofuran .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis process in a laboratory setting can be scaled up for industrial purposes. The key is to maintain the reaction conditions and ensure the purity of the starting materials and reagents .
Chemical Reactions Analysis
Types of Reactions
2-Azaspiro[4.4]nonane-1,3-dione, 2-(phenylamino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the phenylamino group
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenylamino derivatives
Scientific Research Applications
2-Azaspiro[4.4]nonane-1,3-dione, 2-(phenylamino)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticonvulsant properties.
Medicine: Investigated for its potential use in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 2-Azaspiro[4.4]nonane-1,3-dione, 2-(phenylamino)- involves its interaction with specific molecular targets in the central nervous system. It is believed to modulate the activity of gamma-aminobutyric acid (GABA) receptors, which play a crucial role in inhibitory neurotransmission. This modulation helps in stabilizing neuronal activity and preventing seizures .
Comparison with Similar Compounds
Similar Compounds
- 2-Azaspiro[4.5]decane-1,3-dione
- 3-Cyclohexylpyrrolidine-2,5-dione
- N-Phenylamino derivatives of 2-azaspiro[4.4]nonane and 2-azaspiro[4.5]decane-1,3-dione .
Uniqueness
2-Azaspiro[4.4]nonane-1,3-dione, 2-(phenylamino)- is unique due to its specific spirocyclic structure and the presence of the phenylamino group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
61343-23-5 |
|---|---|
Molecular Formula |
C14H16N2O2 |
Molecular Weight |
244.29 g/mol |
IUPAC Name |
2-anilino-2-azaspiro[4.4]nonane-1,3-dione |
InChI |
InChI=1S/C14H16N2O2/c17-12-10-14(8-4-5-9-14)13(18)16(12)15-11-6-2-1-3-7-11/h1-3,6-7,15H,4-5,8-10H2 |
InChI Key |
CYXJMPWLWMBXHO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CC(=O)N(C2=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Acetic acid;2,7-dioxabicyclo[3.2.0]hept-3-en-6-ylmethanol](/img/structure/B14584619.png)
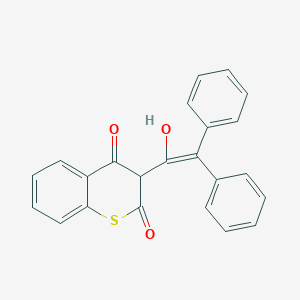
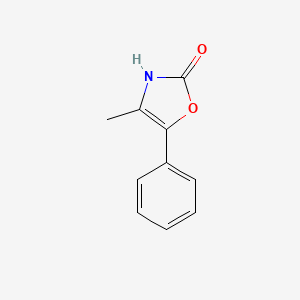
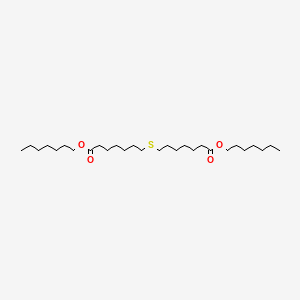
![Trimethyl[4-(triphenylstannyl)butyl]stannane](/img/structure/B14584645.png)

